alpha-Synuclein

Amyloid aggregation Synucleinopathy Fibril formation

Select recombinant human α-synuclein (140 aa, UniProt P37840) purified via osmotic shock or acid precipitation for SAA applications. This monomer achieves ≥96.5% purity with minimal pre-formed oligomers, delivering the lowest de novo aggregation propensity and superior inter-batch reproducibility for RT-QuIC diagnostics. Unlike β- or γ-synuclein, α-synuclein uniquely forms Lewy body fibrils and kinetically trapped protofibrils under physiological conditions (pH 7.4), making it the essential substrate for Parkinson's and MSA seed amplification assays. Verify purification method with your supplier to ensure SAA-validated monomer.

Molecular Formula C60H103N17O23
Molecular Weight 1430.6 g/mol
Cat. No. B15492655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Synuclein
Molecular FormulaC60H103N17O23
Molecular Weight1430.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C60H103N17O23/c1-23(2)41(72-52(91)34(19-36(63)82)69-59(98)47(30(13)79)76-57(96)44(26(7)8)73-51(90)33(16-17-35(62)81)68-50(89)32(61)15-18-40(86)87)53(92)65-20-37(83)64-21-38(84)67-28(11)49(88)71-43(25(5)6)56(95)74-45(27(9)10)58(97)75-46(29(12)78)54(93)66-22-39(85)70-42(24(3)4)55(94)77-48(31(14)80)60(99)100/h23-34,41-48,78-80H,15-22,61H2,1-14H3,(H2,62,81)(H2,63,82)(H,64,83)(H,65,92)(H,66,93)(H,67,84)(H,68,89)(H,69,98)(H,70,85)(H,71,88)(H,72,91)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,94)(H,86,87)(H,99,100)/t28-,29+,30+,31+,32-,33-,34-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
InChIKeyBLNGPBLOXXYPMY-ARWHJJERSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Synuclein Recombinant Protein: Key Specifications and Functional Context for Synucleinopathy Research and Seed Amplification Assays


Alpha-synuclein (α-synuclein, αSyn) is a 140-amino acid intrinsically disordered neuronal protein of the synuclein family, which also includes β-synuclein and γ-synuclein (55–62% sequence identity) [1]. αSyn is the only synuclein isoform consistently found aggregated in Lewy bodies, the pathological hallmark of Parkinson's disease and other synucleinopathies [1]. Recombinant αSyn is widely used in seed amplification assays (SAAs) for clinical diagnostics, in vitro aggregation studies, and drug discovery targeting amyloid fibril formation [2].

Why β-Synuclein, γ-Synuclein, or Alternative Purification-Grade α-Synuclein Preparations Cannot Substitute for High-Purity Monomeric α-Synuclein in Critical Assays


Despite 55–62% sequence homology among α-, β-, and γ-synuclein, these isoforms exhibit profoundly different aggregation propensities and functional behaviors that render them non-interchangeable [1]. β-synuclein fails to aggregate under physiological conditions (pH 7.4) and can inhibit αSyn fibrillation, while γ-synuclein shows only weak amyloid-forming capacity [1]. Furthermore, the choice of purification protocol dramatically alters recombinant αSyn monomer purity, with acid precipitation yielding 100% monomer versus other methods producing as low as undetectable monomeric fractions [2]. These differences produce measurable variability in SAA performance, de novo aggregation lag times, and inter-laboratory reproducibility—factors critical for both research consistency and diagnostic assay validation [3].

Quantitative Differentiation Evidence: α-Synuclein Performance Metrics Versus β-Synuclein, γ-Synuclein, and Alternative Purification Grades


Aggregation Propensity Under Physiological Conditions: α-Synuclein Fibrillates at pH 7.4 Whereas β-Synuclein Does Not

A head-to-head comparative study of all three human synuclein isoforms demonstrates that α-synuclein aggregates under physiological conditions (pH 7.4), whereas β-synuclein forms fibrils only at low pH. This differential aggregation behavior is a defining characteristic that determines suitability for modeling pathological Lewy body formation in vitro [1].

Amyloid aggregation Synucleinopathy Fibril formation Parkinson's disease

Synaptic Vesicle Binding Affinity: α-Synuclein Exhibits Higher Affinity Than β-Synuclein and γ-Synuclein

In vitro liposome binding studies and fluorescence resonance energy transfer (FRET) experiments on isolated synaptic vesicles demonstrate that β-synuclein and γ-synuclein have reduced affinity toward synaptic vesicles compared with α-synuclein [1]. Furthermore, heteromerization of β-synuclein or γ-synuclein with α-synuclein reduces synaptic vesicle binding of α-synuclein in a concentration-dependent manner [1].

Synaptic vesicle binding Neurotransmitter release SNARE complex Presynaptic function

Purification Method Impact on Monomeric Protein Purity: Acid Precipitation Yields 100% Monomer Versus Alternative Protocols

A systematic comparison of four commonly used α-synuclein purification protocols revealed that acid precipitation yielded the highest percentage of monomeric protein (100%), followed by periplasmic lysis (96.5%) [1]. In contrast, boiling and ammonium sulfate precipitation methods produced significantly lower monomer purity and contained higher levels of oligomers and degradation products [1].

Recombinant protein purification Quality control Monomer purity Aggregation assay

Seed Amplification Assay Performance: Osmotic Shock-Purified α-Synuclein Demonstrates Lowest De Novo Aggregation and Best Inter-Batch Reproducibility

A multi-laboratory comparison of four α-synuclein purification methods as SAA substrates found that osmotic shock-purified α-synuclein monomer exhibited the lowest propensity for de novo aggregation and the best inter-batch reproducibility compared to all other substrates tested [1]. This substrate also demonstrated optimal performance when seeded with α-synuclein preformed fibrils or patient brain homogenates [1].

Seed amplification assay RT-QuIC Diagnostic assay Inter-laboratory reproducibility

N-Terminal Acetylation Modifies α-Synuclein Aggregation Kinetics: Acetylated α-Synuclein Exhibits Reduced Aggregation Rate Versus Non-Acetylated Form

A four-way comparison of secondary structure propensity and fibril growth rates demonstrated that N-terminal acetylation alters α-synuclein aggregation kinetics [1]. N-terminal acetylation reduces the rate of in vitro aggregation of α-synuclein and alters its lipid-dependent aggregation behavior [1]. This PTM also induces increased transient helical propensity in the intrinsically disordered monomer [2].

Post-translational modification N-terminal acetylation Aggregation kinetics Fibril formation rate

Fibril Formation in Lipid Environments: α-Synuclein Forms Kinetically Trapped Protofibrils Whereas β-Synuclein Does Not Under Comparable Conditions

In the presence of lipid vesicles, α-synuclein forms kinetically trapped protofibrils that can convert rapidly to mature fibrils at higher temperatures [1]. Under the same lipid-rich conditions, β-synuclein does not form protofibrils at physiological temperatures and requires elevated temperatures to form protofibrillar species [1].

Protofibril Lipid-induced aggregation Amyloid kinetics Toxic oligomers

Recommended Application Scenarios for High-Purity Monomeric Alpha-Synuclein Based on Validated Performance Evidence


Clinical Diagnostic Seed Amplification Assays (RT-QuIC) for Synucleinopathy Detection

Osmotic shock-purified α-synuclein monomer is the preferred substrate for seed amplification assays (SAAs) such as RT-QuIC used in Parkinson's disease and multiple system atrophy diagnostics. This preparation demonstrates the lowest de novo aggregation propensity and best inter-batch reproducibility across multiple laboratories, ensuring reliable and consistent assay performance when seeded with patient cerebrospinal fluid or brain homogenates [1].

In Vitro Aggregation Kinetics Studies Requiring Physiologically Relevant Fibril Formation

For studies modeling Lewy body formation under physiological conditions (pH 7.4), α-synuclein purified via acid precipitation or periplasmic lysis (yielding ≥96.5% monomeric protein) provides the most reliable starting material. This high monomer purity minimizes the confounding effects of pre-existing oligomers or degradation products on aggregation kinetics, ensuring reproducible lag times and fibril growth rates [2].

Synaptic Vesicle Binding and Neurotransmitter Release Functional Assays

α-Synuclein—not β-synuclein or γ-synuclein—exhibits the highest affinity for synaptic vesicles and is the physiologically relevant isoform for studies of SNARE-complex assembly and neurotransmitter release modulation. β- and γ-synuclein display reduced vesicle binding and can act as competitive inhibitors of α-synuclein function in a concentration-dependent manner [3].

Lipid-Induced Protofibril Formation Studies Targeting Toxic Oligomeric Species

For investigations of toxic protofibrillar intermediates in Parkinson's disease pathology, α-synuclein is uniquely capable of forming kinetically trapped protofibrils in the presence of lipid vesicles under physiological conditions. β-synuclein fails to form protofibrils under these same conditions, making α-synuclein the essential reagent for this application [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Synuclein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.